N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 926249-79-8
VCID: VC2259225
InChI: InChI=1S/C12H16N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15)
SMILES: COC1=C(C=C(C=C1)N)NC(=O)C2CCCO2
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

CAS No.: 926249-79-8

Cat. No.: VC2259225

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide - 926249-79-8

Specification

CAS No. 926249-79-8
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide
Standard InChI InChI=1S/C12H16N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15)
Standard InChI Key IWEHALCXGXKVDJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N)NC(=O)C2CCCO2
Canonical SMILES COC1=C(C=C(C=C1)N)NC(=O)C2CCCO2

Introduction

N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a tetrahydrofuran ring and an amino group, which contribute to its biological activities.

Key Features:

  • Molecular Formula: Not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 223.23 g/mol.

  • Classification: It is classified as an amide, specifically a carboxamide, due to the presence of the carboxamide functional group.

  • Aromatic Compound: It is also categorized as an aromatic compound due to the presence of the methoxy-substituted phenyl ring.

Synthesis of N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

The synthesis of this compound typically involves several chemical reactions starting with 5-amino-2-methoxybenzoic acid. A common method includes the reaction of 5-amino-2-methoxybenzoic acid with oxalyl chloride or other activating agents to form an acyl chloride intermediate, which is then reacted with tetrahydrofuran under controlled conditions.

Synthesis Steps:

  • Formation of Acyl Chloride Intermediate: The reaction of 5-amino-2-methoxybenzoic acid with oxalyl chloride.

  • Reaction with Tetrahydrofuran: The acyl chloride intermediate is then reacted with tetrahydrofuran to form the desired carboxamide.

Reactivity Profile:

Reaction TypeDescription
HydrolysisUnder acidic or basic conditions to form acids or amines.
Electrophilic SubstitutionReactions with electrophiles to form substituted derivatives.

Biological Activities and Potential Applications

This compound has demonstrated potential therapeutic applications, particularly in treating inflammation-related conditions. Its mechanism of action involves interaction with specific biological targets, although detailed studies are needed to fully elucidate these interactions.

Potential Applications:

  • Inflammation-Related Conditions: It shows promise in treating conditions related to inflammation.

  • Medicinal Chemistry: Its structural characteristics make it a subject of interest in medicinal chemistry for various biochemical interactions.

Comparison with Similar Compounds

While specific data on N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is limited, compounds with similar structures, such as N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide, exhibit notable pharmacological activities. These compounds often involve multi-step organic syntheses and can undergo various chemical reactions.

Similar Compounds:

Compound NameMolecular WeightKey Features
N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide236.27 g/molContains a tetrahydrofuran ring and an amino group; classified as an amide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator